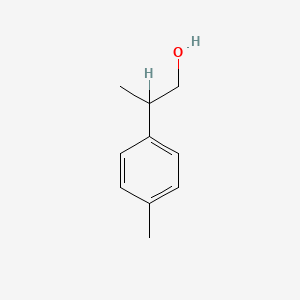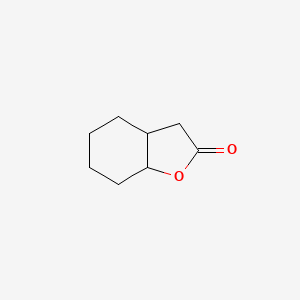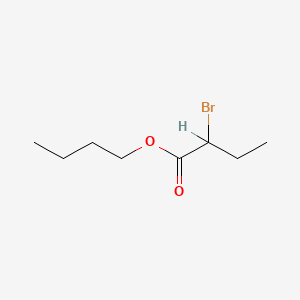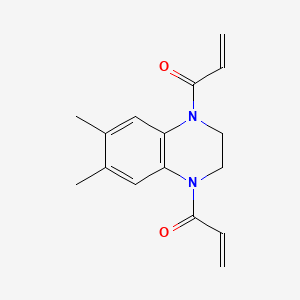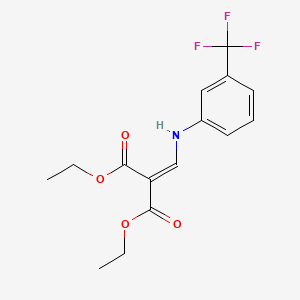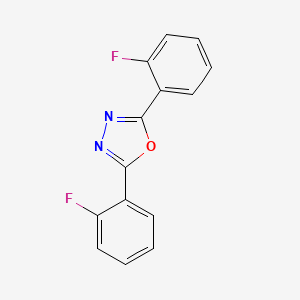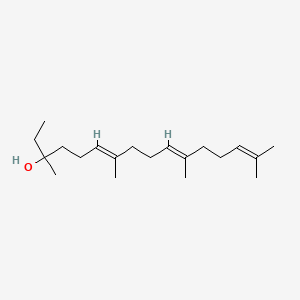
Pseudo phytol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudo phytol is a naturally occurring diterpene alcohol that is structurally similar to phytol. It is found in various essential oils and is a component of chlorophyll. This compound is known for its potential biological activities, including anti-inflammatory and metabolic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pseudo phytol can be synthesized through several methods. One common approach involves the hydrogenation of phytol under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources such as chlorophyll-containing plants. The extraction process involves the use of solvents like hexane or ethanol to isolate the compound from plant material. The crude extract is then purified using techniques such as distillation or chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pseudo phytol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction of this compound can yield saturated alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as pseudo phytal, pseudo phytaldehyde, and pseudo phytanoic acid .
Wissenschaftliche Forschungsanwendungen
Pseudo phytol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pseudo phytol involves its interaction with various molecular targets and pathways. It has been shown to modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phytol: A closely related compound with similar structure and properties.
Farnesol: Another diterpene alcohol with comparable anti-inflammatory and metabolic effects.
Geranylgeraniol: A diterpene alcohol that also exhibits similar biological activities and is used in various industrial applications.
Uniqueness
Pseudo phytol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate lipid metabolism and exhibit anti-inflammatory effects makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
70851-60-4 |
|---|---|
Molekularformel |
C20H36O |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
3,7,11,15-tetramethylhexadeca-6,10,14-trien-3-ol |
InChI |
InChI=1S/C20H36O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h11,13,15,21H,7-10,12,14,16H2,1-6H3 |
InChI-Schlüssel |
SAHYANTVORDRQI-UHFFFAOYSA-N |
SMILES |
CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Kanonische SMILES |
CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


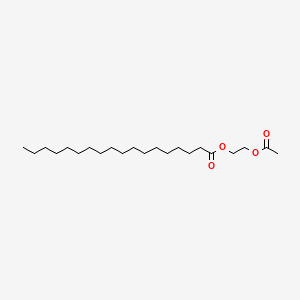
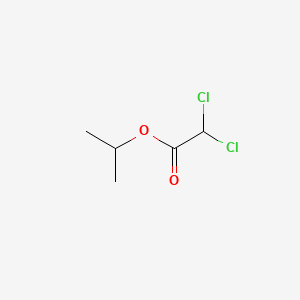
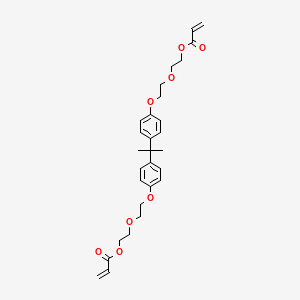
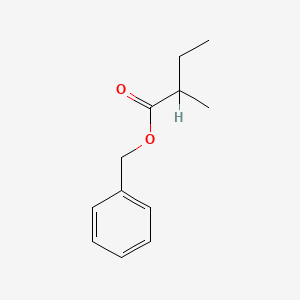
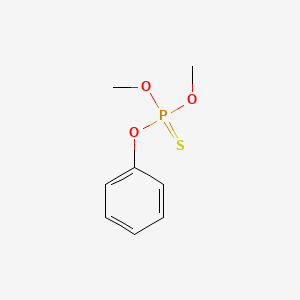
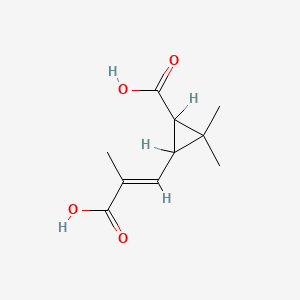
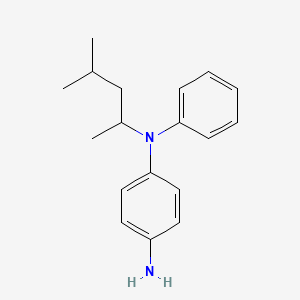
![N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine](/img/structure/B1619636.png)
